3-(4-methoxyphenyl)-1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one
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Overview
Description
3-(4-methoxyphenyl)-1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group, a tetrazole ring, and a piperazine moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Attachment of the Piperazine Moiety: The tetrazole derivative is then reacted with a piperazine derivative, often through a nucleophilic substitution reaction.
Final Coupling: The resulting intermediate is coupled with 4-methoxyphenylpropanone under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic compounds.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving halogens or nitrating agents for electrophilic aromatic substitution.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, 3-(4-methoxyphenyl)-1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one is investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(4-methoxyphenyl)-1-(4-(methyl)piperazin-1-yl)propan-1-one: Lacks the tetrazole ring, which may affect its biological activity.
3-(4-methoxyphenyl)-1-(4-((1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one: Similar structure but without the additional methoxyphenyl group.
Uniqueness
The presence of both the tetrazole ring and the methoxyphenyl groups in 3-(4-methoxyphenyl)-1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one makes it unique. These structural features may confer distinct biological activities and chemical reactivity, setting it apart from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
3-(4-methoxyphenyl)-1-[4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O3/c1-31-20-8-3-18(4-9-20)5-12-23(30)28-15-13-27(14-16-28)17-22-24-25-26-29(22)19-6-10-21(32-2)11-7-19/h3-4,6-11H,5,12-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIYSBLSLBWJST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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